4-Bromo-3-fluorobenzene-1,2-diamine
Overview
Description
4-Bromo-3-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two amino groups
Scientific Research Applications
4-Bromo-3-fluorobenzene-1,2-diamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anti-cancer agents and other therapeutic compounds.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of anti-tumor drugs, such as benzimidazoles and quinoxalines . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and function of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biochemical activity and effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of this compound can result in toxic or adverse effects, impacting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s involvement in these pathways is crucial for its biochemical activity and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific cellular compartments, affecting its biochemical activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects . This subcellular localization is essential for its role in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluorobenzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-bromo-3-fluoronitrobenzene, is subjected to nitration to introduce nitro groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized forms.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorobenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzene-1,3-diamine
- 4-Chloro-3-fluorobenzene-1,2-diamine
- 4-Bromo-3-chlorobenzene-1,2-diamine
Comparison: 4-Bromo-3-fluorobenzene-1,2-diamine is unique due to the specific positioning of the bromine and fluorine atoms, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382506 | |
Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-86-3 | |
Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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